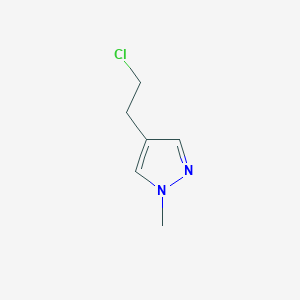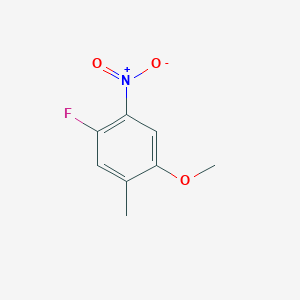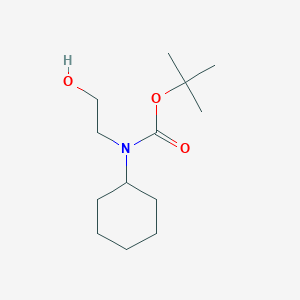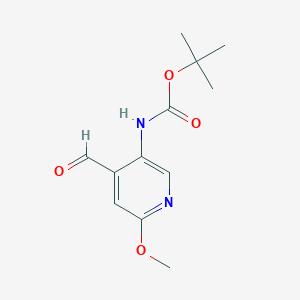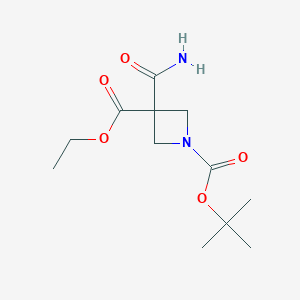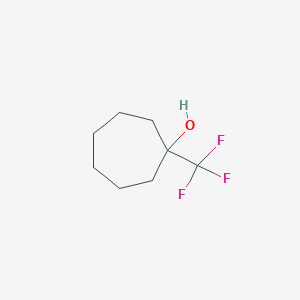
1-(Trifluorométhyl)cycloheptanol
Vue d'ensemble
Description
1-(Trifluoromethyl)cycloheptanol is a useful research compound. Its molecular formula is C8H13F3O and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trifluoromethyl)cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse photoredox en synthèse organique
Le groupe trifluorométhyle est un motif structural important dans de nombreuses molécules biologiquement actives en raison de sa capacité à améliorer la stabilité chimique et métabolique, la lipophilie et la sélectivité de liaison. 1-(Trifluorométhyl)cycloheptanol peut être utilisé dans la catalyse photoredox, un processus qui utilise la lumière visible pour catalyser les processus de transfert d'un seul électron (SET). Cette méthode est particulièrement précieuse en synthèse organique pour l'introduction efficace et sélective de groupes trifluorométhyle dans divers squelettes moléculaires .
Développement pharmaceutique
Les composés contenant le groupe trifluorométhyle, tels que This compound, sont répandus dans les produits pharmaceutiques. Ils sont souvent incorporés dans les molécules de médicaments pour améliorer leur profil pharmacologique. Le groupe trifluorométhyle peut améliorer l'efficacité des médicaments en améliorant leur stabilité et leur sélectivité .
Formulations agrochimiques
Dans l'industrie agrochimique, le groupe trifluorométhyle est apprécié pour sa capacité à conférer une résistance à la dégradation par des facteurs environnementaux. This compound pourrait être utilisé pour développer de nouveaux produits agrochimiques avec une stabilité et une efficacité améliorées .
Science des matériaux
Les propriétés uniques du groupe trifluorométhyle en font un choix intéressant pour les applications en science des matériaux. This compound peut être utilisé pour modifier les propriétés de surface des matériaux, ce qui pourrait conduire au développement de nouveaux matériaux présentant des caractéristiques améliorées telles que l'hydrophobie ou la résistance à la corrosion .
Recherche en chimie du fluor
En tant que composé avec un groupe trifluorométhyle, This compound est intéressant dans le domaine de la chimie du fluor. Les chercheurs peuvent étudier sa réactivité et son interaction avec d'autres composés pour approfondir la compréhension de la chimie organofluorée .
Chimie médicinale
L'impact du groupe trifluorométhyle sur l'activité biologique des molécules fait de This compound un composé précieux en chimie médicinale. Il peut être utilisé pour synthétiser de nouveaux candidats médicaments ayant le potentiel d'une puissance et d'une sélectivité accrues .
Mécanisme D'action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical processes, suggesting that the compound could potentially influence a range of pathways .
Pharmacokinetics
It is generally understood that the physicochemical properties of a compound, including its solubility, permeability, and stability, can significantly impact its bioavailability .
Result of Action
The trifluoromethylation process, which the trifluoromethyl group is involved in, can lead to significant changes in the properties of the molecules it interacts with .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Analyse Biochimique
Biochemical Properties
1-(Trifluoromethyl)cycloheptanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
1-(Trifluoromethyl)cycloheptanol has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. Additionally, 1-(Trifluoromethyl)cycloheptanol can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(Trifluoromethyl)cycloheptanol involves its interaction with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, leading to changes in protein conformation and activity. This compound can also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Furthermore, 1-(Trifluoromethyl)cycloheptanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Trifluoromethyl)cycloheptanol have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that 1-(Trifluoromethyl)cycloheptanol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are likely due to the compound’s stable chemical structure and its ability to form strong interactions with biomolecules .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1-(Trifluoromethyl)cycloheptanol vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 1-(Trifluoromethyl)cycloheptanol can exhibit toxic effects, including liver and kidney damage. These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of the compound .
Metabolic Pathways
1-(Trifluoromethyl)cycloheptanol is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The metabolic pathways of 1-(Trifluoromethyl)cycloheptanol also involve phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. The interaction with these metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(Trifluoromethyl)cycloheptanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 1-(Trifluoromethyl)cycloheptanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of 1-(Trifluoromethyl)cycloheptanol is determined by its interactions with specific targeting signals and post-translational modifications. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization to these compartments can influence the compound’s activity and function. For example, the presence of 1-(Trifluoromethyl)cycloheptanol in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism .
Propriétés
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPEXREYIZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



